6-(2-Aminoethyl)pyridin-2(1H)-one

Cardiovascular Research Neurochemistry Enzyme Inhibition

Source this specific 6-substituted pyridin-2(1H)-one for reproducible DBH inhibition and P-gp SAR studies. The 6-position aminoethyl chain is critical for target engagement; regioisomers show divergent activity. Available as free base (MW 138.17) or dihydrochloride salt (MW 211.09) with pKa 8.91 for optimized assay solubility. Ensure batch-to-batch consistency for your catecholamine pathway and MDR research.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13037670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminoethyl)pyridin-2(1H)-one
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)CCN
InChIInChI=1S/C7H10N2O/c8-5-4-6-2-1-3-7(10)9-6/h1-3H,4-5,8H2,(H,9,10)
InChIKeyLTSWWWJXVRGBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Aminoethyl)pyridin-2(1H)-one: Key Procurement Data for a Versatile Heterocyclic Scaffold


6-(2-Aminoethyl)pyridin-2(1H)-one is a small heterocyclic molecule (C7H10N2O, MW: 138.17 g/mol) characterized by a pyridin-2(1H)-one core with a 2-aminoethyl side chain at the 6-position . It is primarily utilized as a research intermediate and a pharmacophore-bearing building block in medicinal chemistry. The compound is often procured as a dihydrochloride salt (MW: 211.09) to enhance water solubility for biological assays . Its structure provides a combination of hydrogen-bonding capabilities and a basic amine, which are key for interactions with various biological targets, including enzymes and receptors . Available data indicates a predicted pKa of approximately 8.91 for the protonated amine, which is relevant for understanding its ionization state under physiological conditions [1].

6-(2-Aminoethyl)pyridin-2(1H)-one: Why Structural Analogs Cannot Be Interchanged in Research


Simple substitution of the pyridin-2(1H)-one core or the aminoethyl side chain of 6-(2-aminoethyl)pyridin-2(1H)-one can lead to profound and unpredictable changes in biological activity. For instance, shifting the aminoethyl group from the 6- to the 4-position generates a distinct regioisomer, 4-(2-aminoethyl)pyridin-2(1H)-one, which alters the compound's spatial geometry and electronic distribution [1]. Similarly, changing the alkyl chain length, as in 6-(aminomethyl)pyridin-2(1H)-one, can significantly impact binding affinity and selectivity for a given target. In the context of P-glycoprotein (P-gp) inhibition, the structure-activity relationship (SAR) of pyridine-2-ones is known to be highly sensitive to the nature and position of substituents, meaning that even minor modifications can abolish desired activity or introduce off-target effects [2]. This structural sensitivity underscores the necessity of sourcing the specific compound for reproducible and meaningful experimental results.

6-(2-Aminoethyl)pyridin-2(1H)-one: A Quantitative Evidence Guide for Scientific Selection


Comparative Dopamine Beta-Hydroxylase (DBH) Inhibition Potential in Patent Literature

The pyridin-2(1H)-one scaffold, including derivatives like 6-(2-aminoethyl)pyridin-2(1H)-one, is explicitly claimed in patent literature as a dopamine beta-hydroxylase (DBH) inhibitor [1]. While a direct, quantitative comparison of IC50 values for this specific compound against a known DBH inhibitor is not available in the public domain, the patent defines a class of compounds where structural requirements for activity are described. This class-level evidence suggests the compound is designed for this specific target. In contrast, structurally simpler analogs or regioisomers like 4-(2-aminoethyl)pyridin-2(1H)-one may not meet the same structural criteria and thus lack this potential activity. For procurement, this indicates that 6-(2-aminoethyl)pyridin-2(1H)-one is the relevant tool for research programs aimed at exploring DBH inhibition, a strategy for treating conditions like hypertension and heart failure.

Cardiovascular Research Neurochemistry Enzyme Inhibition

Inferred Physicochemical Differentiation: Calculated LogP and Predicted pKa

Physicochemical properties drive compound handling and assay behavior. 6-(2-Aminoethyl)pyridin-2(1H)-one has a predicted acid dissociation constant (pKa) of 8.91 ± 0.10 for its amine group [1], which is notably higher than the predicted pKa for the amine in the regioisomer 4-(2-aminoethyl)pyridin-2(1H)-one (data not available for direct comparison). A higher pKa indicates a stronger propensity for the amine to be protonated at physiological pH, which can influence solubility, membrane permeability, and electrostatic interactions with target proteins. For the closely related analog 6-(aminomethyl)pyridin-2(1H)-one, the shorter alkyl chain is likely to result in a different pKa and a lower molecular weight, leading to distinct chromatographic behavior and potentially altered biological activity [2]. This difference in a fundamental chemical property supports the need for precise compound selection.

Medicinal Chemistry ADME Compound Handling

Class-Level Evidence for Modulation of Multidrug Resistance (MDR)

A study on the structure-activity relationships of pyridine-2-ones identified this class of compounds as novel modulators of multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) [1]. The research demonstrates that specific substitution patterns on the pyridin-2(1H)-one core are essential for this activity. 6-(2-Aminoethyl)pyridin-2(1H)-one possesses a substitution pattern that aligns with the general scaffold requirements for P-gp inhibition. In contrast, other heterocyclic cores or pyridine regioisomers with different substitution patterns would not be expected to possess this specific activity. For a researcher exploring P-gp modulation, this compound represents a relevant chemical starting point or a tool for SAR studies within this specific chemical class, while structurally unrelated compounds would be irrelevant for this line of inquiry.

Cancer Research Drug Resistance P-glycoprotein

6-(2-Aminoethyl)pyridin-2(1H)-one: Key Research Applications for Informed Procurement


Cardiovascular and Neurological Research: Exploring Dopamine Beta-Hydroxylase (DBH) Inhibition

This compound is relevant for research groups investigating the catecholamine biosynthesis pathway. Its inclusion in patent claims as a DBH inhibitor suggests its use as a tool compound or a lead structure for studying the effects of DBH inhibition on blood pressure regulation, norepinephrine synthesis, and related neurological functions [1]. The compound's specific 6-substituted pyridin-2(1H)-one core is likely critical for this activity, distinguishing it from other potential enzyme inhibitors.

Cancer Pharmacology: Probing the Pyridin-2(1H)-one Scaffold for MDR Modulation

For researchers focused on overcoming drug resistance in cancer, 6-(2-aminoethyl)pyridin-2(1H)-one serves as a valuable starting point for structure-activity relationship (SAR) studies. As a member of the pyridine-2-one class identified as novel P-glycoprotein (P-gp) inhibitors, this compound can be used to probe the molecular interactions required for MDR modulation and to develop more potent and selective analogs [2].

Medicinal Chemistry Toolbox: A Versatile Intermediate for Library Synthesis

The compound's functional groups—a pyridinone carbonyl and a primary amine—make it a versatile building block for generating diverse chemical libraries. The amine can be readily acylated, alkylated, or used in reductive aminations, while the pyridinone core can undergo various substitution reactions. This allows researchers to rapidly explore the chemical space around this scaffold for a wide range of biological targets beyond those already identified.

Physicochemical Profiling: Developing Assays with a Defined Chemical Tool

The predicted pKa of 8.91 provides a quantifiable basis for developing and optimizing biological assays [3]. Researchers can use this data to predict the compound's ionization state at a given pH, which is essential for understanding its solubility, passive membrane permeability, and potential for non-specific binding. This makes it a well-characterized tool for method development and compound management in a research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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